

# Technical Deep Dive: [4-(Chlorodifluoromethoxy)phenyl]methanol

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | [4-(Chlorodifluoromethoxy)phenyl]methanol |
| CAS No.:       | 50823-88-6                                |
| Cat. No.:      | B1419811                                  |

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## Executive Summary

**[4-(Chlorodifluoromethoxy)phenyl]methanol** (CAS: 50823-88-6) is a specialized fluorinated building block used primarily in the synthesis of pharmaceuticals and agrochemicals. It serves as a critical intermediate for introducing the chlorodifluoromethoxy (-OCF<sub>2</sub>Cl) motif, a lipophilic, metabolically stable bioisostere of the trifluoromethoxy (-OCF<sub>3</sub>) group.

This guide details the structural properties, validated synthesis protocols, and medicinal chemistry applications of this compound, designed for researchers requiring high-fidelity technical data.

## Part 1: Chemical Identity & Physicochemical Profile

The molecule consists of a benzene core substituted at the para positions with a hydroxymethyl group (benzyl alcohol) and a chlorodifluoromethoxy ether. The presence of both chlorine and fluorine on the methoxy carbon creates a unique electronic environment, distinct from standard perfluorinated ethers.

**Table 1: Key Technical Specifications**

| Property          | Value   | Notes   |
|-------------------|---|---|
| IUPAC Name        | [4-(Chlorodifluoromethoxy)phenyl]methanol                     |   |
| CAS Number        | 50823-88-6  |   |
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> ClF <sub>2</sub> O <sub>2</sub> |   |
| Molecular Weight  | 208.59 g/mol  |   |
| SMILES            | <chem>OCC1=CC=C(OC(F)(F)Cl)C=C1</chem>                        |   |
| LogP (Predicted)  | -2.3 - 2.5  | More lipophilic than benzyl alcohol (LogP ~1.[1]05)                               |
| H-Bond Donors     | 1 (OH group)  |   |
| H-Bond Acceptors  | 2 (Ether O, Alcohol O)  | The ether oxygen's basicity is significantly reduced by F/Cl electron withdrawal. |
| Physical State    | Colorless to pale yellow liquid/oil                           | Low melting point solid in high purity.   |

## Part 2: Structural Analysis & Electronic Effects

### The -OCF<sub>2</sub>Cl Motif: Beyond Trifluoromethoxy

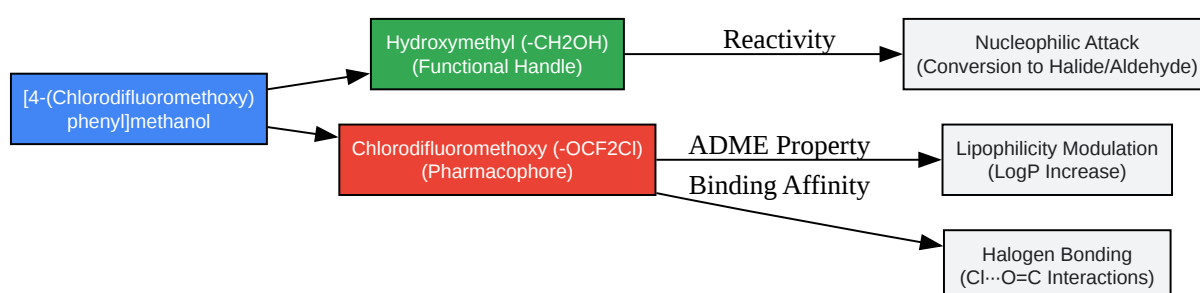
The chlorodifluoromethoxy group is not merely a "heavy" analogue of the trifluoromethoxy (-OCF<sub>3</sub>) group; it introduces specific intermolecular interaction capabilities:

- **Electronic Withdrawal:** The -OCF<sub>2</sub>Cl group is a strong electron-withdrawing group (EWG) via induction (-I effect), deactivating the benzene ring. However, the oxygen atom still donates electron density via resonance (+R effect), though less effectively than in a methoxy group.
- **Halogen Bonding (XB):** Unlike the non-polarizable fluorine atoms in -OCF<sub>3</sub>, the chlorine atom in -OCF<sub>2</sub>Cl is polarizable and possesses a "sigma-hole" (a region of positive electrostatic

potential). This allows it to act as a halogen bond donor to carbonyl backbone oxygens in protein targets.

- Case Study: This interaction is pivotal in Asciminib (a BCR-ABL1 inhibitor), where the -OCF<sub>2</sub>Cl chlorine forms a directed halogen bond with a leucine carbonyl oxygen in the target kinase.

## Visualization: Electronic & Structural Logic



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Caption: Structural decomposition highlighting the dual role of the molecule: the alcohol serves as a synthetic handle, while the OCF<sub>2</sub>Cl group acts as the bioactive pharmacophore.

## Part 3: Synthesis Protocol

The synthesis of **[4-(Chlorodifluoromethoxy)phenyl]methanol** typically proceeds via the reduction of its aldehyde precursor. The critical challenge lies in the upstream installation of the -OCF<sub>2</sub>Cl group onto the phenol ring.

### Method A: The "Green" Difluorocarbene Route (Recommended)

Modern protocols favor the use of Sodium Chlorodifluoroacetate over ozone-depleting gases like chlorodifluoromethane (Freon-22). This solid reagent generates the reactive carbene species in situ under thermal conditions.

#### Step 1: O-Alkylation of 4-Hydroxybenzaldehyde

Reaction: Phenol + ClCF<sub>2</sub>CO<sub>2</sub>Na → Aryl-OCF<sub>2</sub>Cl Ether

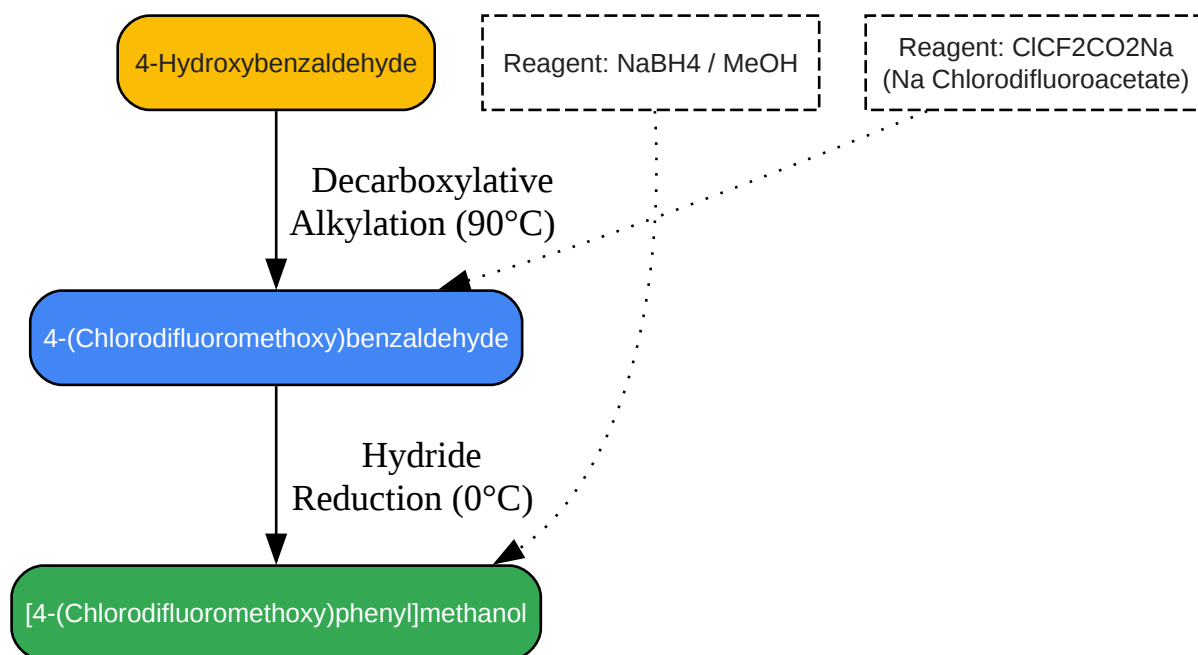
- Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Sodium chlorodifluoroacetate (1.5–2.0 eq), K<sub>2</sub>CO<sub>3</sub> (1.5 eq).
- Solvent: DMF or NMP (Polar aprotic solvents are essential to stabilize the intermediate).
- Conditions: Heat to 90–100°C.
- Mechanism: Thermal decarboxylation of the acetate generates chlorodifluorocarbene (:CF<sub>2</sub>Cl). The phenoxide anion attacks this electrophilic carbene, followed by protonation (or reaction with electrophiles) to form the ether linkage.
- Why this works: This avoids the handling of gaseous Freon-22 and provides higher functional group tolerance.

## Step 2: Chemoselective Reduction

Reaction: Aldehyde → Benzyl Alcohol

- Reagents: Sodium Borohydride (NaBH<sub>4</sub>, 0.5 eq).
- Solvent: Methanol or Ethanol (0°C to RT).
- Protocol:
  - Dissolve 4-(chlorodifluoromethoxy)benzaldehyde in MeOH.
  - Slowly add NaBH<sub>4</sub> at 0°C (exothermic).
  - Stir for 30 minutes. Monitor by TLC (disappearance of aldehyde spot).
  - Quench with dilute HCl or saturated NH<sub>4</sub>Cl.
  - Extract with Ethyl Acetate.
- Purification: The product is often pure enough after workup; otherwise, silica gel chromatography (Hexane/EtOAc) is used.

## Visualization: Synthesis Workflow



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Caption: Two-step synthesis pathway utilizing solid-state carbene precursors for safety and scalability.

## Part 4: Applications & Handling[2]

### Drug Discovery Applications[3][4][5][6]

- Bioisosteric Replacement: The -OCF<sub>2</sub>Cl group is used to replace -OCF<sub>3</sub> to fine-tune lipophilicity (LogP) and metabolic stability.
- Fragment-Based Design: The alcohol group is readily converted to:
  - Benzylic Halides: (via SOCl<sub>2</sub> or PBr<sub>3</sub>) for alkylation reactions.
  - Benzoic Acids: (via Jones oxidation) for amide coupling.
  - Aldehydes: (via Swern oxidation) for reductive amination.

## Safety & Stability

- **Stability:** The  $-\text{OCF}_2\text{Cl}$  ether linkage is chemically robust under standard acidic and basic conditions, similar to  $-\text{OCF}_3$ . However, extreme Lewis acidic conditions at high temperatures should be tested with caution due to potential C-O bond cleavage.
- **Hazards:** As a benzyl alcohol derivative, treat as a potential skin and eye irritant.
- **Precursor Hazard:** If using the older Freon-22 method, be aware of asphyxiation risks and ozone-depletion regulations. The sodium chlorodifluoroacetate method mitigates these risks but requires handling of fine powders that may be irritants.

## References

- **Synthesis of Aryl Chlorodifluoromethyl Ethers**
  - Source: Zafrani, Y., et al. "Chlorodifluoromethoxybenzene." Encyclopedia of Reagents for Organic Synthesis.
  - Context: Describes the use of sodium chlorodifluoroacetate as a difluorocarbene source. [\[2\]](#)
  - Link: (Note: Describes  $\text{OCF}_2\text{H}$ , but mechanism for  $\text{OCF}_2\text{Cl}$  using  $\text{ClCF}_2\text{CO}_2\text{Na}$  is chemically parallel).
- **Medicinal Chemistry of the  $\text{OCF}_2\text{Cl}$  Group**
  - Source: Schoepfer, J., et al. "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase BCR-ABL1." Journal of Medicinal Chemistry, 2018.
  - Context: Details the halogen bonding interaction of the  $-\text{OCF}_2\text{Cl}$  group in Asciminib.
  - Link:
- **General Reduction Protocols**
  - Source: "Reduction of Aldehydes and Ketones."[\[3\]](#) Organic Chemistry Portal.
  - Context: Standard protocols for  $\text{NaBH}_4$  reduction of benzaldehydes.
  - Link:

- Compound Properties
  - Source: PubChem Compound Summary for [4-(Chloromethyl)phenyl]methanol (Structural Analog/Precursor context).
  - Link:

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## Sources

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- [2. orgsyn.org](https://www.orgsyn.org) [orgsyn.org]
- [3. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride](#) [scirp.org]
- To cite this document: BenchChem. [Technical Deep Dive: [4-(Chlorodifluoromethoxy)phenyl]methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1419811/docs#technical-deep-dive-4-chlorodifluoromethoxy-phenyl-methanol>]

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